molecular formula C21H25N3O2S2 B1680409 Quisultazine CAS No. 64099-44-1

Quisultazine

Cat. No.: B1680409
CAS No.: 64099-44-1
M. Wt: 415.6 g/mol
InChI Key: HTHHBTMNLHMBHQ-UHFFFAOYSA-N
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Description

Quisultazine is a phenothiazine derivative known for its role as a pentagastrin antagonist. It was patented by MARPHA Societe d’Etude et d’Exploitation de Marques. In preclinical studies, this compound weakly inhibited pentagastrin-stimulated gastric secretion but was a powerful inhibitor of nocturnal gastric secretion .

Preparation Methods

The synthesis of Quisultazine involves several steps, typically starting with the preparation of the phenothiazine core. This core is then modified through various chemical reactions to introduce the desired functional groups. The specific synthetic routes and reaction conditions can vary, but they generally involve:

    Formation of the Phenothiazine Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Functional Group Modification: The phenothiazine core is then subjected to various reactions, such as alkylation, acylation, or sulfonation, to introduce the desired functional groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve scaling up these reactions using continuous flow reactors or other large-scale chemical engineering techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Quisultazine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Quisultazine has several scientific research applications, including:

    Chemistry: It is used as a model compound in studies of phenothiazine derivatives and their chemical properties.

    Biology: this compound is studied for its effects on gastric secretion and its potential as a therapeutic agent for conditions involving excessive gastric acid production.

    Industry: this compound may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

Quisultazine exerts its effects by acting as a pentagastrin antagonist. Pentagastrin is a peptide that stimulates gastric acid secretion. This compound inhibits this action by binding to the receptors that pentagastrin would normally activate, thereby reducing gastric acid production. The exact molecular targets and pathways involved in this mechanism are still under investigation, but it is believed to involve the inhibition of specific receptors in the stomach lining.

Comparison with Similar Compounds

Quisultazine is unique among phenothiazine derivatives due to its specific action as a pentagastrin antagonist. Similar compounds include other phenothiazine derivatives such as chlorpromazine and promethazine, which have different pharmacological effects. Chlorpromazine, for example, is primarily used as an antipsychotic, while promethazine is used as an antihistamine and antiemetic. The uniqueness of this compound lies in its potent inhibition of nocturnal gastric secretion, which is not a common feature among other phenothiazine derivatives.

Properties

CAS No.

64099-44-1

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

10-(1-azabicyclo[2.2.2]octan-3-yl)-N,N-dimethylphenothiazine-2-sulfonamide

InChI

InChI=1S/C21H25N3O2S2/c1-22(2)28(25,26)16-7-8-21-18(13-16)24(17-5-3-4-6-20(17)27-21)19-14-23-11-9-15(19)10-12-23/h3-8,13,15,19H,9-12,14H2,1-2H3

InChI Key

HTHHBTMNLHMBHQ-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C4CN5CCC4CC5

Appearance

Solid powder

Key on ui other cas no.

64099-44-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LM 24056
LM24056
N,N-dimethylsulfamoyl-2-(quinuclidinyl-3)-10-phenothiazine
quisultidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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